Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the benzofuran family. . This compound is characterized by the presence of a benzofuran ring system, which is a fused aromatic ring structure, and an ethoxybenzamido group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with benzofuran-2-carboxylic acid under acidic conditions to form the intermediate 4-ethoxybenzamido-benzofuran-2-carboxylic acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzofuran derivatives .
Scientific Research Applications
Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. The ethoxybenzamido group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate
- Ethyl 3-(4-ethoxyphenylamino)benzofuran-2-carboxylate
- Ethyl 3-(4-ethoxybenzoylamino)benzofuran-2-carboxylate
Uniqueness
Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate is unique due to the presence of the ethoxybenzamido group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity for certain molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
ethyl 3-[(4-ethoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-3-24-14-11-9-13(10-12-14)19(22)21-17-15-7-5-6-8-16(15)26-18(17)20(23)25-4-2/h5-12H,3-4H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBGUGTXXIOHPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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